molecular formula C24H27NO4 B2840626 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637753-25-4

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2840626
CAS No.: 637753-25-4
M. Wt: 393.483
InChI Key: XLIOEUNETUEZEJ-UHFFFAOYSA-N
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Description

This compound (referred to hereafter as the "target compound") is a synthetic chromen-4-one derivative with a 7-hydroxy group, a 4-methoxyphenyl substituent at position 3, a methyl group at position 2, and a 3-methylpiperidin-1-ylmethyl moiety at position 6. Its molecular formula is C24H25NO5, with a monoisotopic mass of 407.1733 g/mol. The compound was synthesized via a Mannich reaction, as described in , yielding a white solid with a melting point (mp) of 195–197°C. Its structural identity was confirmed via ¹H NMR and ¹³C NMR, showing characteristic signals for the chromen-4-one core, methoxy group (δ ~3.8 ppm), and piperidinylmethyl substituent (δ ~2.2–2.8 ppm). High-resolution mass spectrometry (HRMS) data ([M+H]⁺: calcd. 408.1809, found 408.1805) further validated its purity .

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-15-5-4-12-25(13-15)14-20-21(26)11-10-19-23(27)22(16(2)29-24(19)20)17-6-8-18(28-3)9-7-17/h6-11,15,26H,4-5,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIOEUNETUEZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 7-hydroxy-4H-chromen-4-one under basic conditions to form an intermediate. This intermediate is then subjected to methylation and subsequent reaction with 3-methylpiperidine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 7-keto-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. It may exert its effects by binding to specific receptors or enzymes, thereby altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chromen-4-One Derivatives

The target compound belongs to a broader class of chromen-4-one derivatives, which are structurally modified to enhance biological activity or physicochemical properties. Below is a detailed comparison with key analogs:

Substituent Variations at Position 8

The 3-methylpiperidin-1-ylmethyl group at position 8 distinguishes the target compound from analogs with alternative amine-based substituents:

  • Compound 2j : Features a 4-methylpiperazin-1-ylmethyl group at position 7. This substitution increases polarity due to the piperazine ring’s basic nitrogen, leading to a lower melting point (172–173°C) and altered solubility compared to the target compound. The HRMS ([M+H]⁺: 382.1654) and NMR data (δ 52.9 ppm for piperazine carbons) confirm structural differences .
  • Compound 10c : Contains a bis(4-methylpiperazin-1-yl)methyl group at positions 6 and 8. This dual substitution reduces yield (22.4%) due to steric hindrance during synthesis and lowers the melting point (161.8–161.9°C), indicating reduced crystallinity .
  • Compound 8b: Substituted with a thiomorpholinomethyl group at position 4. The sulfur atom in thiomorpholine enhances lipophilicity, as evidenced by a higher melting point (210–212°C) and lower yield (42.5%) .

Substituent Variations at Position 2

The methyl group at position 2 in the target compound contrasts with bulkier substituents in other analogs:

  • Compound 4h : Features a trifluoromethyl group at position 2. The electron-withdrawing CF3 group increases metabolic stability but reduces solubility, reflected in its higher molecular weight (447.453 g/mol) and distinct NMR shifts (δ ~120 ppm for CF3) .
  • Compound 14g: Contains a 2-oxocyclopentylmethyl group at position 8.

Substituent Variations at Position 3

The 4-methoxyphenyl group at position 3 is conserved in many analogs but differs in others:

  • Compound 10b: Substituted with a bis(thiomorpholinomethyl) group at positions 6 and 8 and a 4-methoxyphenyl group at position 3. The dual thiomorpholine groups result in a high melting point (214–215°C) and low yield (10.9%), highlighting synthetic challenges .
  • Daidzein () : A natural analog with a 4-hydroxyphenyl group at position 3. The absence of a methoxy group reduces lipophilicity (logP ~2.1 vs. ~3.5 for the target compound), impacting membrane permeability .

Physicochemical and Spectroscopic Data Comparison

Compound Name Substituents (Position 8) Melting Point (°C) Yield (%) HRMS [M+H]⁺ (Found) Key NMR Shifts (δ, ppm) Reference
Target Compound 3-Methylpiperidin-1-ylmethyl 195–197 27 408.1805 2.2–2.8 (piperidine), 3.8 (OCH3)
2j 4-Methylpiperazin-1-ylmethyl 172–173 N/A 382.1669 52.9 (piperazine C)
10c Bis(4-methylpiperazin-1-yl)methyl 161.8–161.9 22.4 N/A 50.6 (piperazine C)
4h 4-Methylpiperidin-1-ylmethyl N/A N/A 447.453 120.1 (CF3)
8b Thiomorpholinomethyl 210.3–212.0 42.5 N/A 2.7–3.1 (S-CH2)

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, commonly referred to as a novel flavonoid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of flavonoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C24H27NO4C_{24}H_{27}NO_4 and a molecular weight of approximately 393.48 g/mol. Its structure features a chromone backbone substituted with a hydroxy group, a methoxyphenyl group, and a piperidine moiety, which contributes to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72Apoptosis induction
A54930.15Cell cycle arrest
HCT11622.50Inhibition of proliferation

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting a potent anti-inflammatory action that could be beneficial in treating chronic inflammatory diseases.

Case Study:
In a study on mice with induced paw edema, administration of the compound led to a reduction in paw swelling by approximately 40% compared to control groups, highlighting its potential as an anti-inflammatory agent.

3. Antioxidant Activity

The antioxidant capacity of this flavonoid was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it possesses strong free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

Assay TypeIC50 (μM)Reference Compound IC50 (μM)
DPPH15.5Ascorbic Acid: 10
ABTS12.3Trolox: 8

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction: It activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of NF-kB Pathway: The compound suppresses NF-kB activation, reducing inflammatory cytokine production.
  • Scavenging Free Radicals: Its phenolic structure allows it to donate electrons efficiently, neutralizing free radicals.

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